molecular formula C24H18N4O2 B4481228 2-BENZYL-8-[(PYRIDIN-2-YL)METHYL]-1H,2H,8H,9H-PYRIDO[4,3-B]1,6-NAPHTHYRIDINE-1,9-DIONE

2-BENZYL-8-[(PYRIDIN-2-YL)METHYL]-1H,2H,8H,9H-PYRIDO[4,3-B]1,6-NAPHTHYRIDINE-1,9-DIONE

Cat. No.: B4481228
M. Wt: 394.4 g/mol
InChI Key: JYKULDOVTCIZHQ-UHFFFAOYSA-N
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Description

2-BENZYL-8-[(PYRIDIN-2-YL)METHYL]-1H,2H,8H,9H-PYRIDO[4,3-B]1,6-NAPHTHYRIDINE-1,9-DIONE is a complex heterocyclic compound that has garnered significant interest in the scientific community due to its unique structural features and potential applications. This compound is characterized by the presence of a pyrido[4,3-b]naphthyridine core, which is fused with a benzyl group and a pyridin-2-ylmethyl moiety. The intricate structure of this compound makes it a valuable subject for research in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-BENZYL-8-[(PYRIDIN-2-YL)METHYL]-1H,2H,8H,9H-PYRIDO[4,3-B]1,6-NAPHTHYRIDINE-1,9-DIONE typically involves multi-step procedures that include the formation of key intermediates followed by cyclization reactions. One common synthetic route involves the esterification of nicotinic acid, followed by oxidation with 3-chloroperoxybenzoic acid (mCPBA) to yield pyridine N-oxides. Subsequent nucleophilic substitution with trimethylsilyl cyanide (TMSCN) and reduction with sodium and ammonium chloride in ethanol solution leads to the formation of the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as microwave-assisted synthesis, continuous flow chemistry, and the use of automated reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-BENZYL-8-[(PYRIDIN-2-YL)METHYL]-1H,2H,8H,9H-PYRIDO[4,3-B]1,6-NAPHTHYRIDINE-1,9-DIONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like mCPBA.

    Reduction: Reduction reactions can be carried out using sodium and ammonium chloride.

    Substitution: Nucleophilic substitution reactions are common, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: mCPBA in an organic solvent.

    Reduction: Sodium and ammonium chloride in ethanol.

    Substitution: Trimethylsilyl cyanide (TMSCN) in the presence of a base.

Major Products

The major products formed from these reactions include various derivatives of the original compound, which may have different functional groups attached to the pyridine or naphthyridine rings.

Scientific Research Applications

2-BENZYL-8-[(PYRIDIN-2-YL)METHYL]-1H,2H,8H,9H-PYRIDO[4,3-B]1,6-NAPHTHYRIDINE-1,9-DIONE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-BENZYL-8-[(PYRIDIN-2-YL)METHYL]-1H,2H,8H,9H-PYRIDO[4,3-B]1,6-NAPHTHYRIDINE-1,9-DIONE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-BENZYL-8-[(PYRIDIN-2-YL)METHYL]-1H,2H,8H,9H-PYRIDO[4,3-B]1,6-NAPHTHYRIDINE-1,9-DIONE stands out due to its unique structural features, which combine elements of pyridine, naphthyridine, and benzyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

2-benzyl-8-(pyridin-2-ylmethyl)pyrido[4,3-b][1,6]naphthyridine-1,9-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18N4O2/c29-23-19-14-20-22(10-13-28(24(20)30)16-18-8-4-5-11-25-18)26-21(19)9-12-27(23)15-17-6-2-1-3-7-17/h1-14H,15-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYKULDOVTCIZHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=CC3=NC4=C(C=C3C2=O)C(=O)N(C=C4)CC5=CC=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-BENZYL-8-[(PYRIDIN-2-YL)METHYL]-1H,2H,8H,9H-PYRIDO[4,3-B]1,6-NAPHTHYRIDINE-1,9-DIONE
Reactant of Route 2
Reactant of Route 2
2-BENZYL-8-[(PYRIDIN-2-YL)METHYL]-1H,2H,8H,9H-PYRIDO[4,3-B]1,6-NAPHTHYRIDINE-1,9-DIONE
Reactant of Route 3
Reactant of Route 3
2-BENZYL-8-[(PYRIDIN-2-YL)METHYL]-1H,2H,8H,9H-PYRIDO[4,3-B]1,6-NAPHTHYRIDINE-1,9-DIONE
Reactant of Route 4
Reactant of Route 4
2-BENZYL-8-[(PYRIDIN-2-YL)METHYL]-1H,2H,8H,9H-PYRIDO[4,3-B]1,6-NAPHTHYRIDINE-1,9-DIONE
Reactant of Route 5
Reactant of Route 5
2-BENZYL-8-[(PYRIDIN-2-YL)METHYL]-1H,2H,8H,9H-PYRIDO[4,3-B]1,6-NAPHTHYRIDINE-1,9-DIONE
Reactant of Route 6
Reactant of Route 6
2-BENZYL-8-[(PYRIDIN-2-YL)METHYL]-1H,2H,8H,9H-PYRIDO[4,3-B]1,6-NAPHTHYRIDINE-1,9-DIONE

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